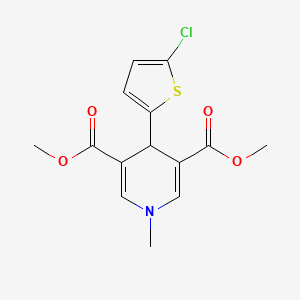

4-(5-氯-2-噻吩基)-1-甲基-1,4-二氢-3,5-吡啶二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of various pyridinio[(thiocarbonyl)methylide]s and thiophene-thiolates with dimethyl acetylenedicarboxylate, leading to the formation of nitrogen-bridged heterocycles and thiazole derivatives. These processes are carried out in solvents like chloroform or benzene at room or elevated temperatures. For instance, certain dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates are prepared through these reactions, showcasing the compound's synthesis versatility (Kakehi et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through physical and spectral inspections, including X-ray analyses for certain derivatives. The structural analysis reveals intricate details about the arrangement of atoms and the presence of nitrogen bridges and thiazole rings, which are critical for understanding the compound's chemical behavior and potential reactivity (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis, which leads to the formation of different products such as dimethyl phthalate and thiazole derivatives. The reaction outcomes depend on the reaction conditions, such as the solvent and temperature, showcasing the compound's reactivity and the potential for generating a range of chemical entities (Kakehi et al., 1994).

科学研究应用

合成化学与杂环化合物:Kakehi 等人 (1994) 的一项研究讨论了通过 1-吡啶鎓[(硫代羰基)甲基化物]与 3-(1-吡啶鎓)噻吩-2-硫醇与乙炔二甲酸二甲酯的反应来合成 4-噻-1-氮杂四环[5.4.0.05,11.06,8]十一-2,9-二烯-5,6-二羧酸二甲酯。这项研究重点介绍了这些化合物在合成氮桥杂环中的化学反应和潜在应用,展示了它们在为各种科学应用制备复杂分子结构方面的重要性 (Kakehi 等人,1994).

有机合成中的对映选择性:Sobolev 等人 (2002) 探讨了酰基链长和支化对念珠菌脂肪酶在 4-(2-二氟甲氧基苯基)-取代的 1,4-二氢吡啶 3,5-二酯动力学拆分中的对映选择性的影响。这项研究强调了分子结构变化在有机合成中实现高对映选择性的重要性,这对药物和精细化学品的发展至关重要 (Sobolev 等人,2002).

催化反应和机理:Liu 等人 (2014) 研究了使用 4-(N,N-二甲氨基)吡啶盐酸盐作为惰性醇酰化的可回收催化剂,展示了该化合物在无碱条件下催化化学反应的潜力。这项研究有助于理解催化过程以及可持续和高效催化体系的开发 (Liu 等人,2014).

抗白血病活性:Ladurée 等人 (1989) 合成了 5-噻吩基或 5-(2-呋喃基)-2,3-二氢-6,7-双(羟甲基)-1H-吡咯利嗪双(烷基氨基甲酸酯)及其衍生物,并评估了它们的抗白血病活性。这项研究代表了寻找新型抗白血病药物的重要一步,说明了这些化合物潜在的治疗应用 (Ladurée 等人,1989).

属性

IUPAC Name |

dimethyl 4-(5-chlorothiophen-2-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S/c1-16-6-8(13(17)19-2)12(9(7-16)14(18)20-3)10-4-5-11(15)21-10/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEVGPXTIGYTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(S2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)